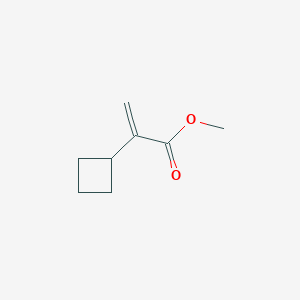

methyl 2-cyclobutylprop-2-enoate

Description

Methyl 2-cyclobutylprop-2-enoate is an α,β-unsaturated ester characterized by a cyclobutyl substituent at the β-position of the enoate moiety. Its structure combines the reactivity of conjugated enoates with the steric and electronic effects imparted by the strained cyclobutane ring.

Properties

IUPAC Name |

methyl 2-cyclobutylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10-2)7-4-3-5-7/h7H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFUYWNEIFRJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts and optimized reaction conditions are employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclobutylprop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

(a) Methyl Prop-2-enoate (Methyl Acrylate)

- Structure : Lacks the cyclobutyl substituent, featuring a simple α,β-unsaturated ester.

- Reactivity: Exhibits higher electrophilicity at the β-carbon due to reduced steric hindrance, making it more reactive in Michael additions compared to methyl 2-cyclobutylprop-2-enoate.

- Applications : Widely used in polymer synthesis (e.g., acrylic resins).

(b) Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)

- Structure : Contains a methyl group at the β-position instead of a cyclobutyl ring.

- Reactivity : The methyl group increases steric bulk, reducing reaction rates in nucleophilic additions but enhancing thermal stability.

- Applications: Key monomer in polymethyl methacrylate (PMMA) production.

(c) Dimethyl Fumarate (Referenced in )

Crystallographic and Hydrogen-Bonding Behavior

The cyclobutyl group’s rigidity may influence hydrogen-bonding patterns, as seen in studies where graph-set analysis () is used to classify intermolecular interactions in crystalline esters . Tools like SHELX () and ORTEP-3 () are critical for resolving such structures .

Physicochemical Properties

| Property | This compound | Methyl Acrylate | Methyl Methacrylate |

|---|---|---|---|

| Molecular Weight | ~156.18 g/mol (estimated) | 86.09 g/mol | 100.12 g/mol |

| Boiling Point | Higher (due to cyclobutane) | 80°C | 101°C |

| Polarity | Moderate (ester + cyclic moiety) | High | Moderate |

| Steric Effects | Significant (cyclobutane) | Low | Moderate |

Note: Data for this compound is extrapolated from analogous compounds due to absence of direct experimental data in the evidence.

Notes

- Structural comparisons rely on established principles of organic chemistry, with references to evidence-based techniques (e.g., SHELX, graph-set analysis).

- Experimental validation is required to confirm estimated properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.